![molecular formula C15H25NO4 B6249941 1-[(tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid CAS No. 1824335-83-2](/img/new.no-structure.jpg)
1-[(tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups. The Boc group is widely used due to its stability under basic conditions and its ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid typically involves the reaction of decahydroquinoline-6-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often involves continuous flow processes to enhance efficiency and scalability. The use of flow microreactor systems allows for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid undergoes several types of reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or oxalyl chloride in methanol.
Substitution: Di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Major Products Formed
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions. The removal process involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl carbocation, which is then eliminated, resulting in the release of the free amine .
Comparison with Similar Compounds
Similar Compounds
N-carbobenzoxy (Cbz) protected compounds: These compounds use the carbobenzoxy group for amine protection, which is stable under acidic and basic conditions but requires catalytic hydrogenation for removal.
Fmoc-protected compounds: The fluorenylmethyloxycarbonyl (Fmoc) group is another protecting group for amines, which is removed under basic conditions using piperidine.
Uniqueness
1-[(tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid is unique due to the ease of removal of the Boc group under mild acidic conditions, making it highly suitable for use in multi-step organic syntheses where selective deprotection is required .
Properties
CAS No. |
1824335-83-2 |
---|---|
Molecular Formula |
C15H25NO4 |
Molecular Weight |
283.4 |
Purity |
95 |
Origin of Product |
United States |
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